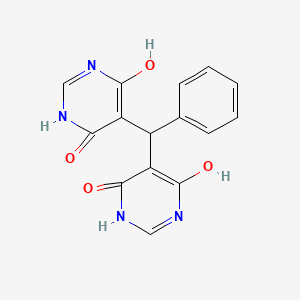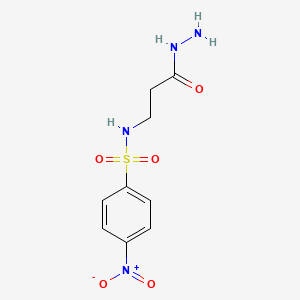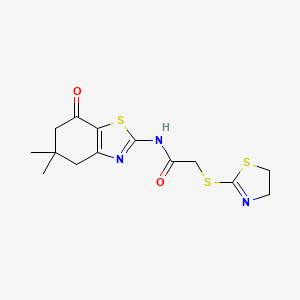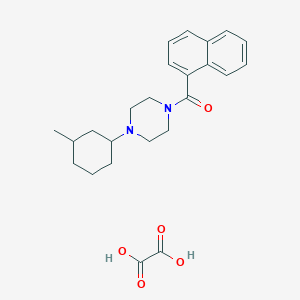
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone), also known as PMPH, is a compound that has gained attention in the scientific community for its potential applications in various fields.
Applications De Recherche Scientifique
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been studied for its potential applications in various fields, including medicine, materials science, and agriculture. In medicine, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to have potential as a plant growth regulator, improving the yield and quality of crops.
Mécanisme D'action
The mechanism of action of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has a variety of biochemical and physiological effects. In vitro studies have shown that 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) can inhibit the growth of cancer cells and reduce oxidative stress in cells. In animal studies, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to improve cognitive function and reduce inflammation in the brain. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has also been shown to have a protective effect on the liver, reducing oxidative damage and improving liver function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is its simple synthesis method, which makes it easy to obtain in large quantities. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is also relatively stable and can be stored for long periods of time. However, one limitation of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is its low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone). One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the optimal dosage and delivery method for 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) in humans. Another area of interest is the synthesis of novel materials using 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) as a building block. Finally, more research is needed to fully understand the mechanism of action of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) and its effects on various biological systems.
In conclusion, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is a compound with potential applications in various fields, including medicine, materials science, and agriculture. Its simple synthesis method, stability, and potential therapeutic properties make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Méthodes De Synthèse
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) can be synthesized through a simple condensation reaction between 2,4,6-trihydroxypyrimidine and benzaldehyde in the presence of a catalyst. This reaction results in the formation of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) as a yellow crystalline solid.
Propriétés
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-12-10(13(21)17-6-16-12)9(8-4-2-1-3-5-8)11-14(22)18-7-19-15(11)23/h1-7,9H,(H2,16,17,20,21)(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDGRTKGSCFZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5176706.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)
![2-[1-methyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5176720.png)



![4-[(3-chloro-4-fluorophenoxy)acetyl]-2,6-dimethylmorpholine](/img/structure/B5176758.png)
![N-(4-chlorophenyl)-N'-{2-[(5-nitro-2-pyridinyl)amino]ethyl}thiourea](/img/structure/B5176765.png)
![4-[(4-carboxyphenyl)sulfonyl]phthalic acid](/img/structure/B5176772.png)
![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)

![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)